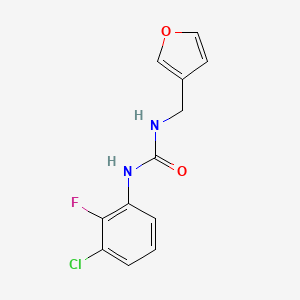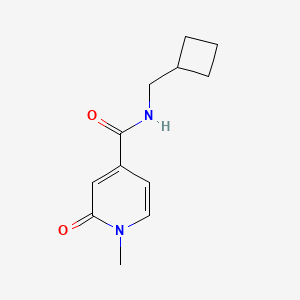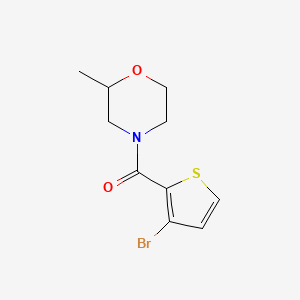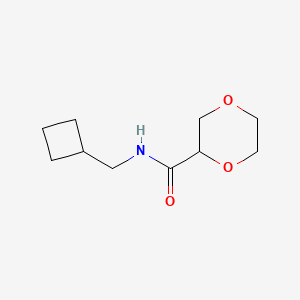
N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide, also known as CBDCA, is a chemical compound that has been studied for its potential applications in scientific research. CBDCA is a cyclic amide that has a dioxane ring system and a cyclobutylmethyl substituent. The compound has been synthesized using several methods and has been investigated for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and potential future directions.
Mechanism of Action
The mechanism of action of N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. The compound has also been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide has also been shown to reduce the production of inflammatory cytokines, which are proteins involved in the immune response. Additionally, N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide has been shown to reduce the expression of certain genes involved in cell proliferation and survival.
Advantages and Limitations for Lab Experiments
N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and can be produced in high yields. N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide has some limitations for lab experiments. The compound has limited solubility in water, which can make it difficult to use in certain assays. Additionally, N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide has not been extensively studied in vivo, which limits its potential applications in animal models.
Future Directions
There are several potential future directions for the study of N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide. One area of interest is the development of more potent and selective analogs of N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide for use as anticancer agents. Another potential direction is the investigation of the compound's effects on other diseases, such as neurodegenerative disorders or autoimmune diseases. Additionally, the mechanism of action of N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide could be further elucidated to better understand its potential applications in scientific research.
Synthesis Methods
N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide has been synthesized using several methods, including the reaction of cyclobutylmethylamine with ethyl 2-chloroacetate, followed by cyclization with sodium ethoxide. Another method involves the reaction of cyclobutylmethylamine with ethyl 2-bromoacetate, followed by cyclization with sodium ethoxide. These methods have been optimized to produce high yields of N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide.
Scientific Research Applications
N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide has been investigated for its scientific research applications, particularly in the field of medicinal chemistry. The compound has been evaluated for its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines. N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
properties
IUPAC Name |
N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c12-10(9-7-13-4-5-14-9)11-6-8-2-1-3-8/h8-9H,1-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPVMCSAWFYBTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNC(=O)C2COCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

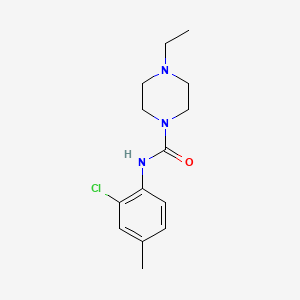
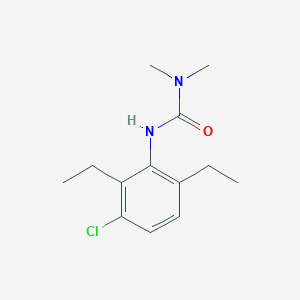
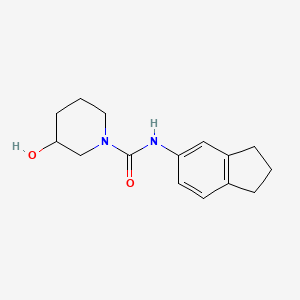
![(3,4-difluorophenyl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7526595.png)

![4-[(3-Ethylpiperidin-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7526603.png)

![1-[3-(Tert-butylsulfamoyl)phenyl]-3-[[2-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]urea](/img/structure/B7526617.png)
![3-[2-(Methoxymethyl)phenyl]-1,1-dimethylurea](/img/structure/B7526618.png)
![3-(4-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526624.png)
